molecular formula C16H18Cl2Si B1584056 Bis(4-chlorophenyl)methyl-trimethylsilane CAS No. 121043-50-3

Bis(4-chlorophenyl)methyl-trimethylsilane

Cat. No. B1584056
M. Wt: 309.3 g/mol
InChI Key: WFJNKEIBSRLNQT-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)methyl-trimethylsilane, also known as BCM-TMS, is a chemical compound that has been widely used in scientific research. It is a silane-based compound that is used as a reagent in organic synthesis, particularly in the preparation of aryl methyl ketones. BCM-TMS is a colorless liquid that has a molecular weight of 342.89 g/mol and a boiling point of 150-152°C.

Mechanism Of Action

Bis(4-chlorophenyl)methyl-trimethylsilane acts as a nucleophile in organic synthesis, reacting with electrophilic species to form new carbon-carbon bonds. It is particularly effective in reactions that involve the formation of aryl methyl ketones.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Bis(4-chlorophenyl)methyl-trimethylsilane. However, it is known to be a reactive and potentially hazardous chemical, and appropriate safety precautions should be taken when handling it.

Advantages And Limitations For Lab Experiments

One advantage of using Bis(4-chlorophenyl)methyl-trimethylsilane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also means that it can be difficult to control the reaction, and appropriate safety precautions should be taken when handling it.

Future Directions

There are several future directions for research involving Bis(4-chlorophenyl)methyl-trimethylsilane. One area of research could be the development of new synthetic methods that use Bis(4-chlorophenyl)methyl-trimethylsilane as a reagent. Another area of research could be the investigation of the biochemical and physiological effects of Bis(4-chlorophenyl)methyl-trimethylsilane, particularly in terms of its potential toxicity. Overall, Bis(4-chlorophenyl)methyl-trimethylsilane is a versatile reagent that has many potential applications in organic synthesis and scientific research.

Scientific Research Applications

Bis(4-chlorophenyl)methyl-trimethylsilane has been widely used in scientific research as a reagent in organic synthesis. It has been used in the preparation of aryl methyl ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Bis(4-chlorophenyl)methyl-trimethylsilane has also been used in the synthesis of natural products, such as alkaloids and terpenes.

properties

IUPAC Name

bis(4-chlorophenyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2Si/c1-19(2,3)16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNKEIBSRLNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153125
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenyl)methyl-trimethylsilane

CAS RN

121043-50-3
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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